3,5-Dimethoxyphenethylamine
Overview
Description
3,5-Dimethoxyphenethylamine is a positional isomer of dimethoxyphenethylamine . It has a linear formula of (CH3O)2C6H3CH2CH2NH2 and a molecular weight of 181.23 . Mass spectral studies suggest that on bromination, this compound produces a 2,6-dibromo product .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenethylamine core, which is a six-membered benzene ring containing two methoxy functional groups attached to carbon atoms 3 and 5 of the benzene ring .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 297.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 145.5±30.4 °C .
Scientific Research Applications
Neurochemical Research
3,5-Dimethoxyphenethylamine and its derivatives, such as N-benzylated phenethylamines, are potent 5-HT2A agonists with psychedelic effects. Their use as biochemical and brain imaging tools is increasing due to their selectivity at 5-HT2A receptors. Understanding their pharmacokinetic profile is crucial for evaluating their potential in vivo applications. The microsomal stability of these compounds has been studied using human liver microsomes, revealing that N-benzylated phenethylamines have higher intrinsic clearance than their parent phenethylamines. This suggests low hepatic stability and potential oral inactivity due to first-pass metabolism (Leth-Petersen et al., 2014).
Pharmacological Profiles
The 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists is crucial for their efficacy. The pharmacological profiles of these compounds, including their binding and functional potencies at 5-HT2AR and 5-HT2CR, have been evaluated in vitro and in vivo. The study indicates that while the 2,5-dimethoxyphenethylamine motif is important for in vivo potency, it does not directly correlate with relative affinity and potency at the recombinant 5-HT2AR (Marcher-Rørsted et al., 2020).
Toxicology and Pharmacokinetics
A study using three-dimensional rat and human hepatocyte culture systems investigated the in vitro metabolisms of derivatives like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This approach is useful for studying human metabolism of new designer drugs as an alternative to human experiments. It helps in understanding the toxicokinetics and potential toxicity of these compounds (Kanamori et al., 2011).
Neuropharmacology
The comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats has been examined. This study sheds light on the receptor affinities and the behavioral effects of these compounds in animals, providing insights into their potential hallucinogenic effects in humans (Elmore et al., 2018).
Safety and Hazards
3,5-Dimethoxyphenethylamine is classified as causing severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn .
Mechanism of Action
Target of Action
3,5-Dimethoxyphenethylamine, a positional isomer of dimethoxyphenethylamine , primarily targets the serotonergic receptors in the human body . These receptors include 5-HT 1A, 5-HT 2A, and 5-HT 2C . The serotonergic system plays a crucial role in modulating various central nervous system processes like appetite, sexual activity, memory, attention, or sleep .
Mode of Action
This compound interacts with its targets, the serotonergic receptors, by binding to them . It has been observed that this compound binds with weak to moderately high affinity to the 5-HT 2A receptor . The introduction of fluorinated 4-alkoxy substituents generally increases 5-HT 2A and 5-HT 2C receptors binding affinities and increases the activation potency and efficacy at the 5-HT 2A and 5-HT 2B receptors .
Biochemical Pathways
It is known that the compound interacts with the serotonergic system . Serotonin, or 5-hydroxytryptamine (5-HT), modulates vital central nervous system processes through interactions with various 5-HT receptors .
Result of Action
The result of this compound’s action is the induction of potent psychedelic effects . These effects are due to the compound’s interaction with the serotonergic receptors, particularly the 5-HT 2A receptor .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185912 | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-28-3 | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we differentiate 3,5-Dimethoxyphenethylamine from its isomers using analytical techniques?
A1: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in differentiating this compound from its isomers. [] While most dimethoxyphenethylamine isomers yield a monobromo species as the major product upon bromination, this compound primarily forms the 2,6-dibromo isomer. [] Moreover, in mass spectrometry, this compound, unlike its 2,4-, 2,5-, and 2,6-dimethoxy isomers, doesn't exhibit a significant m/z 180 ion, indicating the absence of bromine loss from its molecular ion. [] This distinction, coupled with effective HPLC separation using a C18 stationary phase and a specific mobile phase, allows for clear identification. []
Q2: What is the significance of synthesizing ¹³C-labeled this compound?
A2: The synthesis of ¹³C-labeled this compound, specifically the [¹³C6]-labeled variant, holds substantial value in quantitative analysis, particularly in fields like forensic science and metabolomics. [, ] Employing this labeled compound as an internal standard in GC-MS and LC-MS/MS analyses enhances the accuracy of drug quantification in biological samples. [, ] This approach is particularly beneficial due to the minimal isotopic effects observed with ¹³C compared to ²H (deuterium), leading to more reliable results. []
Q3: What are the advantages of using [¹³C6]-phenol as a starting material for synthesizing ¹³C-labeled phenethylamine derivatives like this compound?
A3: [¹³C6]-Phenol has proven to be a highly effective precursor in the synthesis of ¹³C-labeled phenethylamines, including this compound. [, ] This approach streamlines the incorporation of ¹³C labels into the target molecules, offering a more efficient and controlled synthetic pathway compared to other methods. [, ] Additionally, utilizing Stille-type coupling reactions further enhances the synthesis of specific derivatives, like those containing 3,4-methylenedioxy or 4-methoxy groups. [, ] This strategy underscores the importance of selecting appropriate starting materials and reaction pathways for efficient isotope labeling in drug development and analytical chemistry.
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